![molecular formula C33H36N4O8S B2890277 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-34-2](/img/structure/B2890277.png)
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
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Description
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C33H36N4O8S and its molecular weight is 648.73. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compounds
Research in the field of heterocyclic chemistry has demonstrated the synthesis of complex quinazolinone derivatives and related compounds, showcasing the versatility of these frameworks in organic synthesis. For example, the study by Chern et al. (1988) illustrates the reactions of anthranilamide with isocyanates, leading to new syntheses of oxazolo[2,3-b]quinazolinones and oxazino[2,3-b]quinazolinones, highlighting the utility of these reactions in building heterocyclic compounds with potential biological activities Chern, Shish, Chang, Chan, & Liu, 1988.
Potential Biological Activities
Quinazolinone and its derivatives have been explored for various biological activities. For instance, Phillips and Castle (1980) discussed the synthesis of quino[1,2‐c]quinazolines, which serve as analogs to antitumor benzo[c]phenanthridine alkaloids, suggesting the potential of quinazolinone frameworks in the development of anticancer agents Phillips & Castle, 1980.
Antimicrobial and Antitumor Potential
The synthesis and biological activity of quinones and related heterocycles, as discussed by Valderrama et al. (2002), indicate the antimicrobial and antitumor potential of compounds based on these frameworks. Such studies underscore the importance of synthetic and medicinal chemistry research in discovering new therapeutic agents Valderrama, Astudillo, Tapia, Prina, Estrabaud, Mahieux, & Fournet, 2002.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O8S/c1-41-14-4-12-34-30(38)19-46-33-36-25-17-29-28(44-20-45-29)16-24(25)32(40)37(33)18-22-5-8-23(9-6-22)31(39)35-13-11-21-7-10-26(42-2)27(15-21)43-3/h5-10,15-17H,4,11-14,18-20H2,1-3H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKPYRKHZNFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide |
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